

Application Note: Quantifying the Antioxidant Activity of Diaminopropionoyl Tripeptide-33

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Compound of Interest		
Compound Name:	Diaminopropionoyl tripeptide-33	
Cat. No.:	B12375756	Get Quote

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Introduction

Diaminopropionoyl tripeptide-33, commercially known as Preventhelia®, is a synthetic peptide with significant protective effects against skin damage induced by oxidative stress, particularly from ultraviolet (UV) radiation. Unlike classical antioxidants that primarily scavenge free radicals, this tripeptide's main mechanism of action lies in its ability to neutralize harmful Reactive Carbonyl Species (RCS). RCS are highly reactive aldehydes and ketones formed from the peroxidation of lipids and other biomolecules, leading to cellular damage, protein dysfunction, and accelerated skin aging. This application note provides detailed protocols to quantify the antioxidant activity of Diaminopropionoyl tripeptide-33 by focusing on its RCS scavenging and anti-protein carbonylation capabilities.

Mechanism of Action

Diaminopropionoyl tripeptide-33 exerts its antioxidant effects through a multi-faceted approach:

 Direct Scavenging of Reactive Carbonyl Species (RCS): The peptide directly traps and detoxifies RCS, such as 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA), preventing them from reacting with cellular macromolecules.







- Inhibition of Protein Carbonylation: By scavenging RCS, the tripeptide effectively prevents the carbonylation of proteins, a form of irreversible oxidative damage that leads to loss of protein function.[1]
- Protection against UVA-Induced DNA Damage: It has been reported to protect skin cells from the damaging effects of UVA radiation on DNA.[2]
- Putative Activation of Endogenous Antioxidant Defenses: While direct evidence is still
 emerging, it is hypothesized that **Diaminopropionoyl tripeptide-33** may activate the Nrf2
 signaling pathway, a key regulator of cellular antioxidant responses.

Data Presentation

Due to the proprietary nature of commercial peptides, specific quantitative data on the antioxidant activity of **Diaminopropionoyl tripeptide-33** is not widely available in public literature. However, the following table summarizes the expected qualitative outcomes from the described experimental protocols, which can be used to benchmark its efficacy against other antioxidant compounds.



Assay	Parameter Measured	Expected Outcome with Diaminopropionoyl Tripeptide-33	Significance
Reactive Carbonyl Species (RCS) Scavenging	Reduction in the concentration of a model RCS (e.g., HNE)	Dose-dependent decrease in RCS levels	Demonstrates the direct carbonyl quenching capacity of the peptide.
Inhibition of Protein Carbonylation	Reduction in carbonyl groups on a model protein (e.g., BSA)	Significant inhibition of protein carbonylation	Confirms the protective effect of the peptide against RCS-induced protein damage.
Cellular Protection against UVA-Induced DNA Damage	Decrease in markers of DNA damage (e.g., 8-oxo-dG levels)	Reduced DNA damage in cells pre- treated with the peptide	Highlights the photoprotective properties of the peptide at a cellular level.
Nrf2 Pathway Activation	Increased nuclear translocation of Nrf2 and expression of downstream antioxidant enzymes (e.g., HO-1, NQO1)	Upregulation of the Nrf2 pathway	Suggests a mechanism of indirect antioxidant activity by boosting the cell's own defense systems.

Experimental Protocols Reactive Carbonyl Species (RCS) Scavenging Assay

This protocol provides a method to evaluate the direct RCS scavenging ability of **Diaminopropionoyl tripeptide-33** using 4-hydroxy-2-nonenal (HNE) as a model RCS and a fluorimetric detection method.

Materials:



- Diaminopropionoyl tripeptide-33
- 4-hydroxy-2-nonenal (HNE)
- Phosphate-buffered saline (PBS), pH 7.4
- Fluorimetric probe for aldehydes (e.g., N-(aminooxyacetyl)-N'-(dansyl)hydrazine)
- 96-well black microplate
- Fluorimetric microplate reader

Procedure:

- Prepare a stock solution of Diaminopropionoyl tripeptide-33 in PBS.
- Prepare a series of dilutions of the tripeptide in PBS to test a range of concentrations.
- Prepare a working solution of HNE in PBS.
- In a 96-well black microplate, add the tripeptide dilutions. Include a positive control (a known RCS scavenger) and a negative control (PBS).
- Add the HNE working solution to all wells and incubate at 37°C for a specified time (e.g., 1-2 hours) to allow for the scavenging reaction.
- Add the fluorimetric probe to all wells. The probe will react with the remaining (unscavenged) HNE to produce a fluorescent product.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
- Calculate the percentage of HNE scavenged by the tripeptide at each concentration relative to the negative control.

Inhibition of Protein Carbonylation Assay



This protocol assesses the ability of **Diaminopropionoyl tripeptide-33** to prevent protein carbonylation induced by an RCS. Bovine Serum Albumin (BSA) is used as the model protein.

Materials:

- Diaminopropionoyl tripeptide-33
- Bovine Serum Albumin (BSA)
- 4-hydroxy-2-nonenal (HNE) or another carbonyl-inducing agent
- 2,4-Dinitrophenylhydrazine (DNPH) solution
- Trichloroacetic acid (TCA)
- Guanidine hydrochloride solution
- Spectrophotometer or immunoblotting equipment

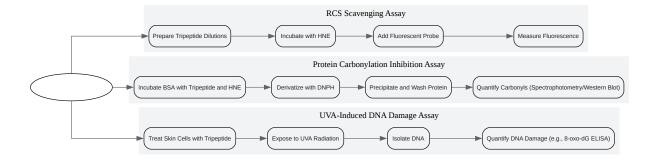
Procedure:

- Prepare solutions of BSA and Diaminopropionoyl tripeptide-33 in PBS.
- In separate tubes, mix the BSA solution with different concentrations of the tripeptide. Include a control with BSA and PBS only.
- Induce protein carbonylation by adding HNE to each tube (except for a non-treated BSA control). Incubate at 37°C for a set period (e.g., 24 hours).
- To derivatize the carbonyl groups, add DNPH solution to each tube and incubate in the dark at room temperature for 1 hour.
- Precipitate the proteins by adding TCA and centrifuging.
- Wash the protein pellet with ethanol/ethyl acetate to remove excess DNPH.
- Resuspend the protein pellet in guanidine hydrochloride solution.



- Measure the absorbance at ~370 nm to quantify the amount of protein-bound DNP. A higher absorbance indicates a higher level of protein carbonylation.
- Alternatively, the resuspended protein can be analyzed by Western blot using an anti-DNP antibody to visualize carbonylated proteins.
- Calculate the percentage inhibition of protein carbonylation for each concentration of the tripeptide.

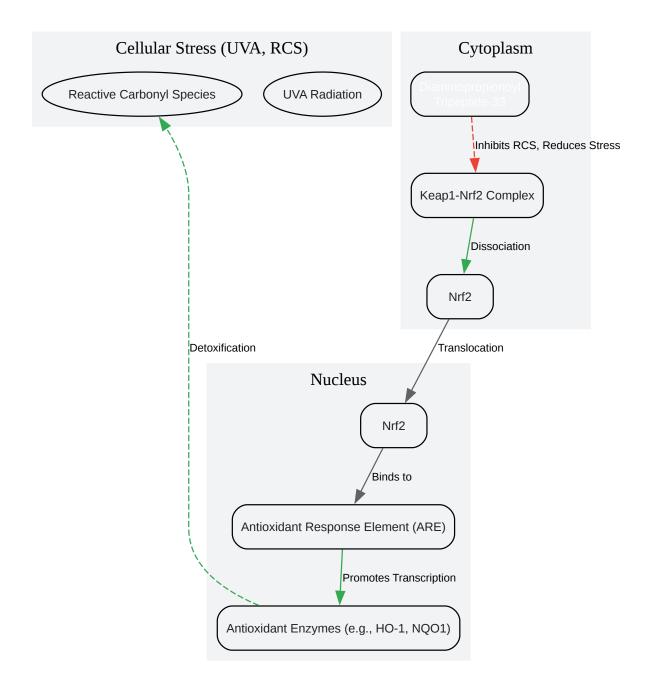
Visualizations



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Caption: Experimental workflow for quantifying the protective effects of **Diaminopropionoyl tripeptide-33**.





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Caption: Proposed Nrf2 signaling pathway activation by Diaminopropionoyl tripeptide-33.



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References

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